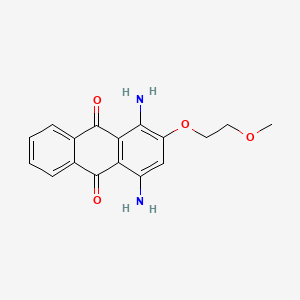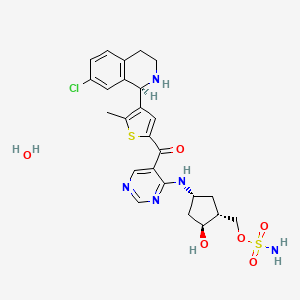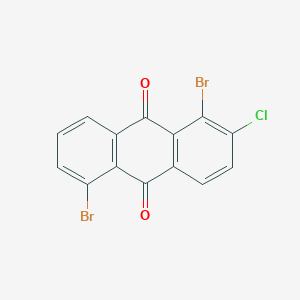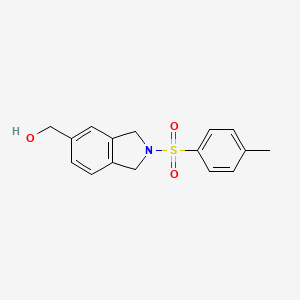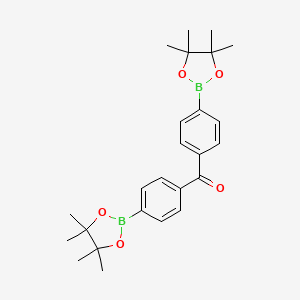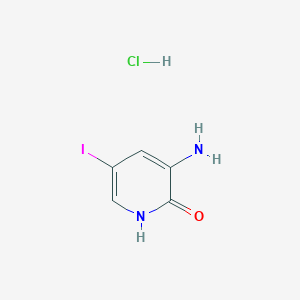
3-Amino-5-iodopyridin-2(1H)-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-iodopyridin-2(1H)-onehydrochloride is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with an amino group and an iodine atom attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-iodopyridin-2(1H)-onehydrochloride typically involves the iodination of 3-amino-2-pyridone. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring. Common reagents used in this process include iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-iodopyridin-2(1H)-onehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different reduced forms, which may have distinct chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Amino-5-iodopyridin-2(1H)-onehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-iodopyridin-2(1H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The iodine atom and amino group play crucial roles in mediating these interactions, which can lead to changes in the activity of the target enzyme and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-iodopyridin-2-ol: Similar in structure but with a hydroxyl group instead of a carbonyl group.
3-Amino-5-bromopyridin-2(1H)-one: Similar in structure but with a bromine atom instead of an iodine atom.
3-Amino-5-chloropyridin-2(1H)-one: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-Amino-5-iodopyridin-2(1H)-onehydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging studies .
Propiedades
Fórmula molecular |
C5H6ClIN2O |
|---|---|
Peso molecular |
272.47 g/mol |
Nombre IUPAC |
3-amino-5-iodo-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H5IN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H |
Clave InChI |
JRXCUUUTKRUTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
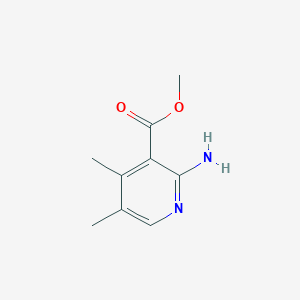

![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
